![molecular formula C19H21FN2O2S2 B2779942 (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 477488-33-8](/img/structure/B2779942.png)
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H21FN2O2S2 and its molecular weight is 392.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, such as those similar to the specified compound, have been explored for their antimicrobial properties. For instance, studies have shown that fluorine-substituted thiazolidinone compounds exhibit significant antimicrobial activities against a range of pathogenic bacteria and fungi. These compounds' mechanisms often involve disrupting microbial cell wall synthesis or interfering with essential enzymes within the microbial cells (Makki et al., 2016), (Desai et al., 2013).
Anticancer Properties
The modification of thiazolidinone derivatives to include various substituents has been researched for potential anticancer effects. Some studies have demonstrated that specific thiazolidinone compounds can inhibit cancer cell proliferation, indicating their potential as anticancer agents. This includes their use in targeting various cancer cell lines, highlighting the versatility of these compounds in cancer research (Chandrappa et al., 2008), (Hanna & George, 2012).
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-13-6-9-21(10-7-13)17(23)8-11-22-18(24)16(26-19(22)25)12-14-4-2-3-5-15(14)20/h2-5,12-13H,6-11H2,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMIINBCQZDCLL-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2779863.png)
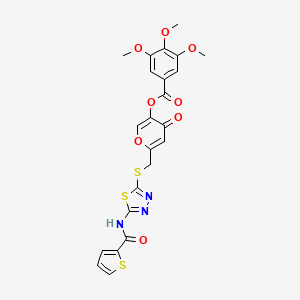
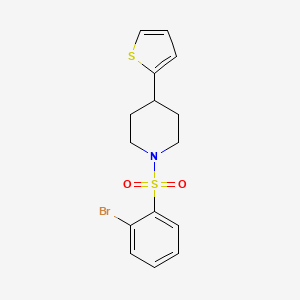
![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)
![(Z)-4-(tert-butyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779870.png)
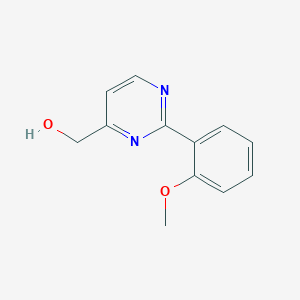
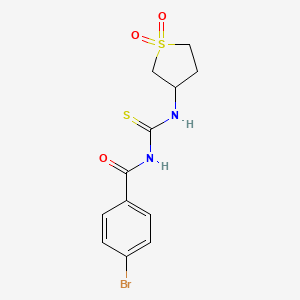
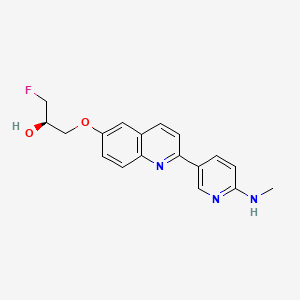
![N~3~-(2,5-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2779875.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2779876.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)
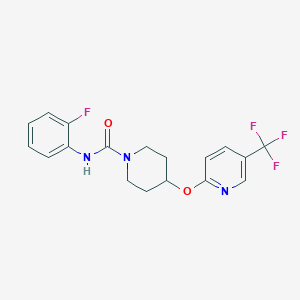
![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)
